molecular formula C13H9F2NO2 B3055508 phenyl N-(2,4-difluorophenyl)carbamate CAS No. 65141-00-6

phenyl N-(2,4-difluorophenyl)carbamate

Cat. No.: B3055508
CAS No.: 65141-00-6
M. Wt: 249.21 g/mol
InChI Key: PWOHALINKDREHF-UHFFFAOYSA-N
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Description

Phenyl N-(2,4-difluorophenyl)carbamate is an organic compound belonging to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of phenyl N-(2,4-difluorophenyl)carbamate typically involves the reaction of phenyl isocyanate with 2,4-difluoroaniline. The reaction is carried out under mild conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction proceeds as follows:

C6H5NCO+C6H3F2NH2C6H5NHCOOC6H3F2\text{C}_6\text{H}_5\text{NCO} + \text{C}_6\text{H}_3\text{F}_2\text{NH}_2 \rightarrow \text{C}_6\text{H}_5\text{NHCOO}\text{C}_6\text{H}_3\text{F}_2 C6​H5​NCO+C6​H3​F2​NH2​→C6​H5​NHCOOC6​H3​F2​

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters, leading to higher yields and purity. The use of catalysts such as tin or indium triflate can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Phenyl N-(2,4-difluorophenyl)carbamate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base, the compound can hydrolyze to form phenol and 2,4-difluoroaniline.

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, water.

    Oxidation: Potassium permanganate, chromium trioxide.

    Substitution: Nitrating mixture (HNO₃/H₂SO₄), halogens (Cl₂, Br₂).

Major Products:

    Hydrolysis: Phenol, 2,4-difluoroaniline.

    Oxidation: Quinones.

    Substitution: Nitro derivatives, halogenated derivatives.

Scientific Research Applications

Phenyl N-(2,4-difluorophenyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of phenyl N-(2,4-difluorophenyl)carbamate involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. The compound’s difluorophenyl group contributes to its binding affinity and specificity .

Comparison with Similar Compounds

Phenyl N-(2,4-difluorophenyl)carbamate can be compared with other carbamate derivatives such as:

  • Phenyl N-(4-fluorophenyl)carbamate
  • Phenyl N-(2,6-difluorophenyl)carbamate
  • Phenyl N-(2,4-dichlorophenyl)carbamate

Uniqueness:

Properties

IUPAC Name

phenyl N-(2,4-difluorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2NO2/c14-9-6-7-12(11(15)8-9)16-13(17)18-10-4-2-1-3-5-10/h1-8H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWOHALINKDREHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40547909
Record name Phenyl (2,4-difluorophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40547909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65141-00-6
Record name Phenyl (2,4-difluorophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40547909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The intermediate is then reacted with a secondary amine in an aprotic solvent such as toluene at temperatures from room temperature or below up to the boiling point of the solvent. An example of this process is the reaction of 2,4-difluoroaniline with phenyl chloroformate to yield the intermediate phenyl N-(2,4-difluorophenyl)carbamate which is then reacted with N-(4-butylphenyl)-N-(6-hydroxyhexyl)amine to yield 1-(4-n-butylphenyl)-3-(2,4-difluorophenyl)-1-(6-hydroxyhexyl)urea.
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secondary amine
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Synthesis routes and methods II

Procedure details

To a solution of 1.94 g of 2,4-difluoroaniline in 20 ml of toluene was added dropwise 1.29 g of phenyl chloroformate. The mixture was stirred for 15 minutes, washed with three 10 ml portions of water, dried over anhydrous sodium sulfate, and filtered through a pad of diatomaceous earth. The filtrate was evaporated in vacuo to give an oil which solidified on cooling. The solid was crystallized from hexane to give 1.73 g of the desired product as pale tan crystals in 93% yield, mp 82°-84° C.
Quantity
1.94 g
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reactant
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1.29 g
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reactant
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20 mL
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Yield
93%

Synthesis routes and methods III

Procedure details

After dissolving 2,4-difluoroaniline (10 ml, 98.21 mmol) in tetrahydrofuran (200 ml), pyridine (8.7 ml, 108.33 mmol) was added at room temperature and the mixture was stirred. It was then cooled on ice, phenyl chloroformate (13.6 ml, 108.33 mmol) was added dropwise over 15 minutes, and the mixture was then stirred at room temperature for 24 hours. Water was added to the reaction solution, extraction was performed with ethyl acetate and tetrahydrofuran, the extract was washed with saturated saline and dried over anhydrous magnesium sulfate, and the filtrate was distilled off under reduced pressure. The obtained crystals were suspended in ethanol and diluted with hexane, and then the crystals were filtered out, washed with hexane and dried by aspiration to obtain the title compound (21.00 g, 84.26 mmol, 85.80%) as light violet crystals.
Quantity
10 mL
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reactant
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8.7 mL
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reactant
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200 mL
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solvent
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13.6 mL
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Yield
85.8%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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